(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
Description
The compound "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate" features a hybrid structure combining a 1,2,4-triazinone core and an isoxazole-carboxylate moiety. Key structural attributes include:
- Triazinone ring: Substituted with a methylthio (-SMe) group at position 3 and a methyl group at position 5.
- Isoxazole-carboxylate: A 5-methylisoxazole ring linked to a 2-chlorophenyl group at position 3 and an esterified carboxylate.
- Methyl ester bridge: Connects the triazinone and isoxazole units, influencing metabolic stability and bioavailability.
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S/c1-9-15(23)22(17(27-3)20-19-9)8-25-16(24)13-10(2)26-21-14(13)11-6-4-5-7-12(11)18/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSRMZJBIJGXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCN3C(=O)C(=NN=C3SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazine core along with a methylthio group and an isoxazole moiety, which may contribute to its biological properties. The molecular formula is with a molecular weight of approximately 392.89 g/mol.
Structural Features
| Component | Description |
|---|---|
| Triazine Core | Central structure known for diverse biological activities |
| Methylthio Group | Enhances lipophilicity and potential enzyme interactions |
| Isoxazole Moiety | Associated with antimicrobial and anticancer properties |
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in HeLa and MCF-7 cells with IC50 values below 100 μM, suggesting potent anticancer properties .
The mechanism of action appears to involve the following pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential .
- Cell Cycle Arrest : Treatment with the compound leads to cell cycle arrest in the G1 phase, inhibiting proliferation of cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promise as an antimicrobial agent. It exhibits activity against a range of bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Antioxidant Properties
Studies have also highlighted the antioxidant capabilities of this compound, which may contribute to its protective effects against oxidative stress in cells. This activity is particularly relevant in cancer therapy, where oxidative stress can influence tumor progression .
Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as HCT-116, HeLa, and MCF-7. The results indicated that:
- Compound exhibited IC50 values ranging from 34 μM to 75 μM across different cell lines.
- Morphological changes consistent with apoptosis were observed following treatment, including cell shrinkage and detachment from surfaces .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, the compound was tested against clinical strains of Staphylococcus aureus. Results demonstrated:
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it has significant antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : There is emerging evidence that compounds with similar structures can inhibit cancer cell growth by interfering with specific cellular pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes, which could have implications in treating metabolic disorders.
Case Studies
Several studies have investigated the applications of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that triazine derivatives possess potent antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential use in treating infections.
- Cancer Research : Research on related isoxazole compounds has shown promise in inhibiting tumor growth in vitro and in vivo, suggesting that this compound could be explored for cancer therapy.
- Metabolic Disorders : Compounds with triazine cores have been studied for their ability to modulate metabolic pathways, potentially offering therapeutic benefits for conditions like diabetes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Triazine vs. Triazole Derivatives: The target’s 1,2,4-triazinone core differs from 1,2,4-triazole derivatives (e.g., ) in electronic properties due to the additional nitrogen and oxo group. This may enhance hydrogen-bonding interactions in enzyme inhibition compared to triazole-thiones .
Chlorophenyl-Containing Analogs :
- The 2-chlorophenyl group in the target is shared with compounds like CDFII and W1807 , which exhibit enzyme inhibition and antimicrobial activity. This substituent likely contributes to π-π stacking in target binding.
Ester Linkages and Bioavailability :
- The methyl ester bridge in the target may confer higher hydrolytic stability compared to thiazole esters (e.g., ) or acetate derivatives (e.g., ), influencing pharmacokinetics.
Notable Findings
Q & A
Q. How can researchers address challenges in synthesizing stereoisomers or regiochemical variants of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
